Dimethindene maleate

概要

説明

マレイン酸ジメチンダンは、製薬業界で広く使用されている化合物です。ジメチンダンのマレイン酸塩であり、抗ヒスタミン薬および抗コリン薬として作用します。マレイン酸ジメチンダンは主に、花粉症、蕁麻疹、そう痒症などのアレルギー反応の治療に使用されます。 経口剤と外用剤の両方が市販されています .

製造方法

合成経路と反応条件

マレイン酸ジメチンダンは、複数の工程を経て合成されます。合成はジメチンダンの製造から始まり、これは2-エチルピリジンとインデンを強塩基の存在下で反応させて中間体を生成することによって行われます。この中間体をジメチルアミンと反応させてジメチンダンを生成します。 最後に、ジメチンダンをマレイン酸と反応させてマレイン酸ジメチンダンを生成します .

工業生産方法

工業的な環境では、マレイン酸ジメチンダンの生産には、制御された条件下での大規模な化学反応が伴います。 このプロセスには、通常、高純度の試薬と溶媒、精度の高い温度制御、および効率的な精製技術が含まれており、最終製品が医薬品の規格を満たすようにしています .

準備方法

Synthetic Routes and Reaction Conditions

Dimethindene maleate is synthesized through a multi-step process. The synthesis begins with the preparation of dimethindene, which involves the reaction of 2-ethylpyridine with indene in the presence of a strong base to form the intermediate compound. This intermediate is then reacted with dimethylamine to produce dimethindene. Finally, dimethindene is reacted with maleic acid to form this compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions under controlled conditions. The process typically includes the use of high-purity reagents and solvents, precise temperature control, and efficient purification techniques to ensure the final product meets pharmaceutical standards .

化学反応の分析

反応の種類

マレイン酸ジメチンダンは、以下のものを含むさまざまな化学反応を起こします。

酸化: マレイン酸ジメチンダンは、特定の条件下で酸化されて分解生成物を生成することができます。

還元: この化合物は、対応するアミンに還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな分解生成物、アミン、および置換ピリジン誘導体などがあります .

科学研究への応用

マレイン酸ジメチンダンは、幅広い科学研究への応用を持っています。

化学: 抗ヒスタミン活性と受容体結合の研究において、モデル化合物として使用されます。

生物学: マレイン酸ジメチンダンは、アレルギー反応と免疫応答の研究で使用されます。

医学: この化合物は、アレルギー疾患の治療における治療効果と鎮静効果について研究されています。

科学的研究の応用

Dimetindene maleate is a compound with diverse applications, ranging from treating allergic reactions in humans to inducing systemic acquired resistance in plants. It is a salt of dimetindene, an antihistamine and anticholinergic drug .

Medical Applications

Dimetindene maleate is primarily used to alleviate symptoms associated with allergic reactions . It functions as a selective H1 antagonist, blocking histamine's action, which reduces allergic symptoms like itching, runny nose, sneezing, and itchy eyes .

Indications

- Allergic Reactions : Effective in treating urticaria, hay fever, perennial rhinitis, and food and drug allergies .

- Pruritus : Alleviates itching from various origins, excluding cholestasis-related pruritus. It is also used for pruritus associated with eruptive skin diseases like chickenpox .

- Eczema : Used as an adjuvant in managing eczema and other pruriginous dermatoses of allergic origin .

- Skin Irritations : Topical applications treat skin irritations, such as insect bites .

- Sunburn : Dimethindene maleate can also be used topically to treat sunburn .

Clinical Studies

A study comparing dimetindene maleate and chlorpheniramine maleate showed that dimetindene at a 6 mg dose resulted in a maximum reduction in both weal and flare areas induced by histamine . The antihistamine activity of dimetindene was better than that of chlorpheniramine .

In a placebo-controlled trial, topical dimetindene maleate (Fenistil Gel) was evaluated for treating sunburn. The study found that reaction times to painless and painful CO2-laser stimulation on the dimetindene maleate-treated area were significantly longer than those on the placebo-treated area . The sensory evoked potential N1-amplitude was also markedly decreased on the dimetindene maleate area compared to the placebo .

Agricultural Applications

作用機序

マレイン酸ジメチンダンは、ヒスタミンH1受容体に選択的に結合することで作用し、内因性ヒスタミンの作用を阻害します。これにより、かゆみ、腫れ、発赤などのアレルギー症状が一時的に軽減されます。さらに、マレイン酸ジメチンダンは抗コリン作用を有しており、これが鎮静効果に寄与しています。 この化合物は、セロトニン、ドーパミン、ノルエピネフリンなどの他の神経伝達物質系とも相互作用し、鎮静効果と不安軽減効果をさらに高めています .

類似化合物の比較

類似化合物

ジフェンヒドラミン: H1受容体拮抗作用が類似した、別の第一世代の抗ヒスタミン薬です。

クロルフェニラミン: アレルギー反応の治療に使用される、第一世代の抗ヒスタミン薬です。

プロメタジン: 制吐作用と鎮静作用も持つ抗ヒスタミン薬です.

独自性

マレイン酸ジメチンダンは、抗ヒスタミン作用と抗コリン作用を組み合わせた独自の化合物であり、抗アレルギー作用と鎮静効果の両方を提供します。 他の第一世代の抗ヒスタミン薬とは異なり、マレイン酸ジメチンダンは血脳関門をほとんど通過しないため、中枢神経系の副作用が少なくなります .

類似化合物との比較

Similar Compounds

Diphenhydramine: Another first-generation antihistamine with similar H1 receptor antagonistic properties.

Chlorpheniramine: A first-generation antihistamine used to treat allergic reactions.

Promethazine: An antihistamine with additional antiemetic and sedative properties.

Uniqueness

Dimethindene maleate is unique in its combination of antihistamine and anticholinergic properties, which provide both anti-allergic and sedative effects. Unlike some other first-generation antihistamines, this compound minimally crosses the blood-brain barrier, resulting in fewer central nervous system side effects .

生物活性

Dimethindene maleate is an antihistamine compound primarily recognized for its potent activity as an H1-receptor antagonist. It is commonly used to alleviate symptoms associated with allergic conditions, such as rhinitis and urticaria. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and pharmacokinetic properties.

This compound acts by selectively blocking the H1 histamine receptors, which prevents the action of endogenous histamine, a key mediator in allergic reactions. This blockade results in a reduction of symptoms such as itching, sneezing, and nasal congestion. Additionally, dimethindene has shown activity as a muscarinic receptor antagonist, particularly at the M2 subtype, which may contribute to its therapeutic effects in certain conditions .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a mean residence time of approximately 8 hours in the bloodstream, with maximal effects observed around 5 hours post-administration. A study involving healthy volunteers demonstrated significant inhibition of histamine-induced flare and wheal responses following administration, highlighting its rapid onset and duration of action .

Seasonal Allergic Rhinitis

This compound has been extensively studied for its efficacy in treating seasonal allergic rhinitis. A randomized, double-blind trial involving 157 patients assessed the quality of life improvements associated with dimethindene nasal spray compared to placebo. Results indicated significant improvements across various quality of life scales, particularly in eye symptoms and daily activities .

Another study focused on children under 14 years suffering from seasonal allergic rhinitis found that a 0.1% nasal spray formulation was both safe and effective. The study reported significant reductions in nasal symptoms such as rhinorrhea and congestion when compared to a reference medication .

Comparison with Other Antihistamines

In comparative studies, this compound has demonstrated superior efficacy over other antihistamines such as chlorpheniramine. One study showed that a dose of 6 mg dimethindene resulted in a greater reduction in wheal and flare areas compared to chlorpheniramine . This suggests that dimethindene may offer enhanced therapeutic benefits for patients requiring relief from allergic symptoms.

Case Studies

A case series reported on the use of this compound in patients with chronic urticaria who did not respond adequately to other antihistamines. Patients treated with dimethindene experienced marked improvements in symptom control and quality of life metrics, further supporting its role as an effective treatment option for difficult-to-manage allergic conditions.

Safety Profile

This compound is generally well-tolerated; however, potential side effects include sedation and gastrointestinal disturbances. Patients are advised to exercise caution when engaging in activities requiring alertness due to possible drowsiness associated with antihistamine use .

特性

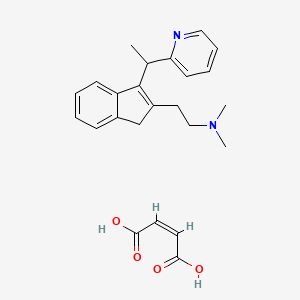

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-(1-pyridin-2-ylethyl)-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5636-83-9 (Parent) | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3614-69-5 | |

| Record name | Dimethindene maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3614-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethindene maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003614695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimetindene hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LL60J9E0O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dimethindene maleate exert its antihistaminic effect?

A: Dimetindene maleate acts as a histamine H1-receptor antagonist. [, , , , , , ] This means it binds to the H1-receptor, preventing histamine from binding and exerting its effects like vasodilation, itching, and smooth muscle contraction. [, , ]

Q2: Is there evidence that this compound induces systemic acquired resistance (SAR) in plants?

A: Research suggests that this compound can potentially induce SAR in rice plants, particularly against the blast fungus Magnaporthe oryzae. [] This resistance appears linked to the activation of the salicylic acid signaling pathway, as evidenced by the upregulation of genes like OsWRKY45 and OsNPR1. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C26H26N2 • C4H4O4, and its molecular weight is 458.56 g/mol.

Q4: How do structural modifications of dimethindene affect its H1-receptor antagonist activity?

A: Research indicates that the stereochemistry and substituents on the indene ring significantly influence dimethindene's affinity for the H1-receptor. [, ] For example, the (−)-enantiomer generally exhibits higher affinity and potency compared to the (+)-enantiomer. [, ] Additionally, modifications to the dialkylaminoethyl side chain can alter M2 muscarinic receptor selectivity. []

Q5: How is this compound metabolized in humans and rats?

A: In humans, this compound is primarily metabolized by hydroxylation at the 6-position of the indene ring, followed by conjugation with glucuronic acid. [] This results in the formation of 6-hydroxydimethindene glucuronide as the major metabolite. [] In rats, N-oxidation is the primary metabolic pathway, leading to the formation of dimethindene-N-oxide as the main metabolite. []

Q6: Is the metabolism of this compound stereoselective?

A: Yes, the metabolism of this compound exhibits stereoselectivity. [, ] Studies indicate a preferential elimination of the R-(-)-enantiomer of N-demethyldimethindene in humans. [] Additionally, the elimination of all metabolites is two to three times higher after administration of the R-(-)-dimethindene compared to the S-(+)-enantiomer. []

Q7: Is this compound dialyzable?

A: Yes, this compound exhibits dialyzability. [] Studies using a cuprophan hollow fiber dialyzing module reported a mean clearance of 38 ml/min*m2 for this compound, suggesting its elimination from plasma during hemodialysis. []

Q8: What in vitro models are used to assess the antihistaminic activity of this compound?

A: Guinea pig ileum assays are commonly employed to evaluate the H1-receptor antagonist activity of this compound. [] These assays measure the ability of this compound to inhibit histamine-induced contractions of the ileum smooth muscle. []

Q9: What in vivo models are used to assess the efficacy of this compound in allergic rhinitis?

A: Controlled allergen challenge models, like the Vienna Challenge Chamber (VCC), are used to evaluate the efficacy of this compound in seasonal allergic rhinitis. [, ] These models expose subjects to controlled amounts of allergen (e.g., grass pollen), allowing for the assessment of objective parameters like nasal airflow and subjective symptoms like sneezing and itching. [, ]

Q10: Are there reports of contact dermatitis associated with this compound?

A: Yes, there are case reports of contact dermatitis associated with topical this compound use. [] This reaction is likely due to hypersensitivity or allergic reactions to the drug or other components in the formulation. []

Q11: What analytical techniques are employed for the quantification of this compound in pharmaceutical formulations?

A11: Several analytical techniques are used for this compound quantification, including:

- High-performance liquid chromatography (HPLC): This method provides high sensitivity and selectivity for determining this compound content in various formulations. [, , , ]

- Spectrophotometry: This method utilizes UV-Vis absorbance to quantify this compound in pharmaceutical preparations and water samples. []

- Capillary electrophoresis (CE): Both capillary zone electrophoresis (CZE) and isotachophoresis (ITP) methods have been developed for separating and quantifying this compound enantiomers. [, ]

Q12: How is the enantiomeric purity of dimethindene assessed?

A: The enantiomeric purity of dimethindene can be determined using chiral HPLC or capillary electrophoresis methods. [, , ] These techniques utilize chiral stationary phases or chiral selectors to separate and quantify the individual enantiomers. [, , ]

Q13: What drug delivery systems are being explored for this compound?

A: Researchers are exploring hydrogel-based systems for delivering this compound and dexpanthenol for topical applications. [, ] These hydrogels aim to provide controlled drug release and improve patient comfort. [, ] Different polymers like carbomer, xanthan gum, and hydroxypropyl methylcellulose are being investigated for their suitability as hydrogel bases. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。